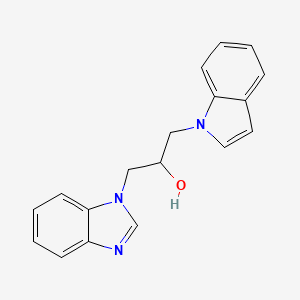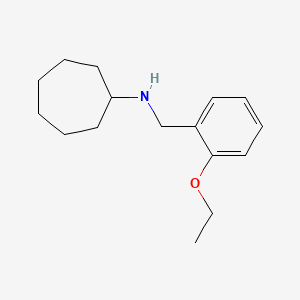
1-(1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodiazol-1-yl)-3-(indol-1-yl)propan-2-ol is a synthetic organic compound that features both benzodiazole and indole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodiazol-1-yl)-3-(indol-1-yl)propan-2-ol typically involves the following steps:
Formation of Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Formation of Indole Moiety: Indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the benzodiazole and indole moieties through a propanol linker. This can be done using various coupling reagents and conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Benzodiazol-1-yl)-3-(indol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups present.
Substitution: The benzodiazole and indole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenation using NBS (N-Bromosuccinimide), nitration using nitric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a ketone, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzodiazole and indole-containing compounds.
Medicine: Potential therapeutic applications due to the biological activity of benzodiazole and indole derivatives.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(1,3-benzodiazol-1-yl)-3-(indol-1-yl)propan-2-ol would depend on its specific biological target. Generally, compounds containing benzodiazole and indole moieties can interact with various enzymes, receptors, and other proteins, modulating their activity. The exact molecular targets and pathways would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,3-Benzodiazol-1-yl)-2-(indol-1-yl)ethane
- 1-(1,3-Benzodiazol-1-yl)-3-(indol-1-yl)butane
- 1-(1,3-Benzodiazol-1-yl)-3-(indol-1-yl)propan-1-ol
Uniqueness
1-(1,3-Benzodiazol-1-yl)-3-(indol-1-yl)propan-2-ol is unique due to the specific positioning of the hydroxyl group on the propanol linker, which can influence its reactivity and interactions with biological targets. The combination of benzodiazole and indole moieties also provides a unique structural framework that can be exploited for various applications.
Propriétés
Formule moléculaire |
C18H17N3O |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
1-(benzimidazol-1-yl)-3-indol-1-ylpropan-2-ol |
InChI |
InChI=1S/C18H17N3O/c22-15(11-20-10-9-14-5-1-3-7-17(14)20)12-21-13-19-16-6-2-4-8-18(16)21/h1-10,13,15,22H,11-12H2 |
Clé InChI |
HLMIKNQKYHOLTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2CC(CN3C=NC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12478016.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate](/img/structure/B12478017.png)

![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B12478031.png)

![(4-Benzylpiperazin-1-yl)[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B12478041.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]cyclohexanamine](/img/structure/B12478043.png)
![4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12478056.png)
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]alaninamide](/img/structure/B12478064.png)
![N-[(2-methyl-3,5-dinitrophenyl)carbonyl]glutamic acid](/img/structure/B12478069.png)
![propan-2-yl 2-[(2-ethylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12478075.png)
![N-(3-bromo-5-ethoxy-4-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B12478083.png)
![10-(thiophen-3-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12478094.png)
![4-[(Tricyclo[3.3.1.1~3,7~]dec-2-ylamino)methyl]benzoic acid](/img/structure/B12478101.png)
